N-(2-aminoethyl)-2-hydroxybenzamide N-(2-aminoethyl)-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 36288-93-4
VCID: VC8109330
InChI: InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13)
SMILES: C1=CC=C(C(=C1)C(=O)NCCN)O
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

N-(2-aminoethyl)-2-hydroxybenzamide

CAS No.: 36288-93-4

Cat. No.: VC8109330

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)-2-hydroxybenzamide - 36288-93-4

Specification

CAS No. 36288-93-4
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name N-(2-aminoethyl)-2-hydroxybenzamide
Standard InChI InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13)
Standard InChI Key MJPIALJMHRDNQD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCN)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCN)O

Introduction

Chemical Identity and Structural Characteristics

N-(2-aminoethyl)-2-hydroxybenzamide (CAS 36288-93-4) is an organic compound characterized by a benzamide core with a hydroxyl group at the 2-position and an ethylenediamine-derived aminoethyl substituent. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The compound’s structure enables hydrogen bonding through its hydroxyl and amide groups, facilitating interactions with biological targets.

Key Structural Features

  • Benzamide backbone: Aromatic ring with a carboxamide group.

  • Hydroxyl group: Positioned at the ortho position relative to the amide.

  • Aminoethyl substituent: A flexible ethylene diamine-derived chain.

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
CAS Number36288-93-4
SMILESC1=CC=C(C(=C1)C(=O)NCCN)O
Hydrochloride Salt (CAS)92765-39-4

Table 1: Core Physical and Chemical Properties

Synthesis and Preparation Methods

The compound is synthesized via a two-step process:

  • Activation of 2-hydroxybenzoic acid: Typically using coupling agents like thionyl chloride or carbodiimides.

  • Nucleophilic substitution: Reaction with ethylenediamine to form the aminoethyl amide bond .

Industrial-Scale Production

Optimized methods include:

  • Catalytic coupling: Use of metal catalysts (e.g., palladium) to enhance reaction efficiency.

  • Continuous flow reactors: Improved yield and reduced byproducts.

Hydrochloride Salt Formation

The free base reacts with hydrochloric acid to form the hydrochloride salt (C₉H₁₃ClN₂O₂), which exhibits enhanced solubility and stability .

StepReagents/ConditionsOutcome
ActivationSOCl₂, DMF, 0°C → RT2-Hydroxybenzoyl chloride
Amide FormationEthylenediamine, Et₃N, DCMN-(2-Aminoethyl)-2-hydroxybenzamide
Salt FormationHCl (gas), Et₂OHydrochloride salt

Table 2: Synthetic Route Overview

Biological and Pharmacological Insights

Interactions with Biological Systems

The compound interacts with proteins and enzymes involved in:

  • Extracellular matrix (ECM) regulation: Disrupts ECM production in vascular smooth muscle cells (VSMCs), potentially linked to vascular pathologies.

  • Gene expression modulation: Alters transcriptional activity via biomolecular binding.

Anti-Inflammatory Activity

  • CXCR2 inhibition: Derivatives show selectivity for CXC chemokine receptor 2, a target in inflammatory diseases .

  • Antimicrobial properties: Preliminary studies indicate bacterial growth inhibition .

Mechanistic Studies

Study TypeKey FindingsReference
In VitroECM disruption in VSMCs
Animal ModelsDose-dependent cellular response alterations
Fluorescent LigandHigh CXCR2 affinity and selectivity

Table 3: Biological Activity Highlights

Chemical Reactivity and Derivatives

The compound undergoes diverse reactions due to its functional groups:

Oxidation and Reduction

  • Oxidation: Hydroxyl group converts to carbonyl derivatives (e.g., 2-hydroxybenzaldehyde) .

  • Reduction: Amide group reduced to amines (e.g., N-(2-aminoethyl)-2-hydroxybenzylamine) .

Substitution Reactions

  • Nucleophilic substitution: Amine group reacts with alkyl halides or acyl chlorides .

Reaction TypeReagentsProducts
OxidationKMnO₄, CrO₃2-Hydroxybenzaldehyde derivatives
ReductionLiAlH₄, H₂/PdN-(2-Aminoethyl)-2-hydroxybenzylamine
SubstitutionAlkyl halides, acyl chloridesN-(2-Substituted aminoethyl) derivatives

Table 4: Key Chemical Reactions

Comparative Analysis with Related Compounds

N-(2-Aminoethyl)-2-hydroxybenzamide distinguishes itself through its dual functional groups, enabling unique reactivity and applications.

CompoundStructureKey Differences
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilaneSilane group replaces benzamideEnhanced material science applications
2-HydroxybenzylamineLacks amide groupReduced hydrogen-bonding capacity
N-(2-Aminoethyl)-4-hydroxybenzamideHydroxyl group at para positionAltered electronic distribution

Table 5: Structural and Functional Comparisons

Industrial and Research Applications

Pharmaceutical Intermediates

Serves as a building block for synthesizing:

  • Antiviral agents: Analogs with anti-HAdV activity .

  • Antibacterial compounds: Derivatives with enhanced permeability .

Material Science

  • Perovskite precursors: Fluorescent properties exploited in optoelectronic materials .

Case Studies and Emerging Research

CXCR2 Inhibition

Fluorescent ligands derived from this compound demonstrated IC₅₀ < 1 μM against CXCR2, with >100-fold selectivity over off-target receptors .

Antimicrobial Efficacy

Preliminary studies show MIC values < 10 μg/mL against Gram-positive bacteria, though mechanistic details remain unclear .

Future Directions and Challenges

  • Optimized Synthesis: Scaling up production while minimizing impurities.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

  • Target Validation: Elucidating molecular interactions beyond ECM disruption.

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